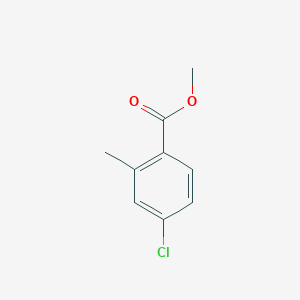

Methyl 4-Chloro-2-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJVBTHDUYTGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625130 | |

| Record name | Methyl 4-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-12-3 | |

| Record name | Methyl 4-chloro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Chloro-2-methylbenzoate

Foreword: The Strategic Importance of a Versatile Intermediate

In the landscape of modern organic synthesis, certain molecules serve as critical linchpins for the construction of complex, high-value compounds. Methyl 4-chloro-2-methylbenzoate (CAS No. 99585-12-3) is one such scaffold.[1] Its substituted benzene ring, featuring an ester, a methyl group, and a halogen, provides multiple reactive handles for further chemical elaboration. This structural arrangement makes it an indispensable intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[2] This guide moves beyond a simple recitation of steps, offering a deep dive into the chemical principles, strategic decisions, and practical considerations necessary for its successful and reliable synthesis. We will focus on the most robust and widely adopted laboratory-scale method: the Fischer esterification of 4-chloro-2-methylbenzoic acid, contextualizing every action within a framework of chemical logic and safety.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

Before embarking on any synthesis, a logical deconstruction of the target molecule is paramount. This process, known as retrosynthesis, allows us to identify readily available starting materials and map a feasible forward-reaction pathway. For this compound, the most logical disconnection is at the ester linkage, as this is a common and reliable bond to form.

Caption: Retrosynthetic analysis of this compound.

This analysis clearly identifies 4-Chloro-2-methylbenzoic acid as the key precursor and suggests an esterification reaction as the primary synthetic transformation.

Foundational Chemistry: Synthesis of the Carboxylic Acid Precursor

The quality and availability of the starting material dictate the success of the final step. 4-Chloro-2-methylbenzoic acid (CAS No. 7499-07-2) is a commercially available solid but can also be synthesized through established routes. A classic and powerful method involves the Sandmeyer reaction, which allows for the precise introduction of a chlorine atom onto an aromatic ring.[3]

The synthesis begins with 2-amino-4-chlorotoluene. This primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. The resulting diazonium salt is then treated with a copper(I) chloride solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[4] While a full protocol for this precursor is beyond our current scope, understanding its origin via a robust C-N to C-Cl transformation is crucial for any researcher working with its derivatives. An alternative patented method describes the synthesis from 4-chloro-2-bromotoluene via lithiation and subsequent carboxylation, achieving a high yield.[5]

The Core Transformation: Fischer-Speier Esterification

The Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] It is a quintessential equilibrium process, and a thorough understanding of its mechanism is key to optimizing the reaction for high yield.[7][8]

The Mechanism of Action

The reaction proceeds through a series of reversible protonation and nucleophilic attack steps. A strong acid catalyst, typically sulfuric acid (H₂SO₄), is essential. Its role is not merely to provide a proton but to activate the carbonyl group of the carboxylic acid, making it a much more potent electrophile.

Caption: The mechanism of Fischer-Speier Esterification.

Driving the Equilibrium: Le Châtelier's Principle in Practice

As the reaction is reversible, achieving a high conversion requires shifting the equilibrium to the product side.[7] This is accomplished by applying Le Châtelier's Principle in two primary ways:

-

Use of Excess Reagent: The alcohol (methanol) is typically used in large excess, serving as both a reactant and the solvent. This high concentration of a reactant drives the reaction forward.[6]

-

Removal of Water: Although less common in this specific lab-scale preparation, in industrial settings or with different alcohols, water can be removed as it forms (e.g., using a Dean-Stark apparatus) to prevent the reverse reaction (ester hydrolysis).[7]

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. Each step is designed for clarity, safety, and reproducibility.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 5.00 g | 29.3 | Starting Material |

| Methanol (Anhydrous) | CH₄O | 32.04 | 50 mL | ~1235 | Reactant and Solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 1.0 mL | ~18.4 | Catalyst |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~100 mL | - | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | For washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

Experimental Workflow

The overall process can be visualized as a sequence of distinct modules: Reaction, Work-up, and Purification/Analysis.

Caption: Step-by-step workflow for the synthesis and purification.

Step-by-Step Methodology

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methylbenzoic acid (5.00 g, 29.3 mmol). Add anhydrous methanol (50 mL) and stir until the solid is fully dissolved.

-

Catalyst Addition: Cool the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (1.0 mL) dropwise. Causality Note: This addition is highly exothermic. Cooling prevents overheating and potential side reactions, while slow addition ensures controlled temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Continue refluxing for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Expertise Insight: Refluxing provides the necessary activation energy to overcome the reaction barrier and ensures the reaction proceeds at a reasonable rate without loss of the volatile methanol solvent.

-

Work-up - Quenching and Extraction: After cooling the mixture to room temperature, remove the bulk of the methanol using a rotary evaporator. Transfer the remaining residue to a separatory funnel using ethyl acetate (~50 mL) and deionized water (~50 mL).

-

Neutralization: Carefully add saturated sodium bicarbonate solution in portions to the separatory funnel until effervescence ceases. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Trustworthiness Check: This step is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid. The formation of CO₂ gas requires careful venting of the separatory funnel.[9]

-

Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (~50 mL each time). Combine all organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (~50 mL). Causality Note: The brine wash helps to remove residual water and break up any emulsions, facilitating a cleaner separation. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

Final Product: The pure product, this compound, should be a clear oil or low-melting solid.[1]

Product Characterization: Validating the Molecular Structure

Confirmation of the product's identity and purity is non-negotiable. A combination of spectroscopic methods provides an unambiguous structural assignment.

| Analysis Technique | Expected Observations for this compound |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.9 (d, 1H, Ar-H), δ ~7.2-7.3 (m, 2H, Ar-H), δ 3.89 (s, 3H, -OCH₃), δ 2.5-2.6 (s, 3H, Ar-CH₃). Interpretation: The distinct singlets for the methyl ester and aromatic methyl groups, along with the characteristic aromatic splitting pattern, are key identifiers. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~167 (C=O), δ ~140 (Ar-C), δ ~135 (Ar-C), δ ~131 (Ar-C), δ ~129 (Ar-C), δ ~126 (Ar-C), δ ~52 (-OCH₃), δ ~21 (Ar-CH₃). Interpretation: The carbonyl carbon signal downfield and the two distinct methyl carbon signals confirm the major functional groups. |

| FT-IR (neat, cm⁻¹) | ~2950 (C-H stretch), ~1725 (strong C=O ester stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch), ~850 (C-Cl stretch). Interpretation: The intense carbonyl peak at ~1725 cm⁻¹ is the most diagnostic signal for the successful ester formation. |

| Mass Spectrometry (EI) | M⁺ peak at m/z = 184, with a characteristic M+2 isotope peak at m/z = 186 in an ~3:1 ratio, confirming the presence of one chlorine atom. |

(Note: Exact chemical shifts (δ) may vary slightly based on solvent and instrument calibration. The data presented is based on typical values for analogous structures.)[10][11]

Safety and Hazard Management

A commitment to safety is the foundation of scientific integrity. The primary hazards in this synthesis are associated with the reagents.

| Reagent | GHS Pictograms | Key Hazards | Handling Precautions |

| 4-Chloro-2-methylbenzoic acid | Corrosion, Exclamation Mark | Causes serious eye damage, Harmful if swallowed. | Wear safety glasses and gloves. Avoid creating dust. |

| Methanol | Flame, Skull and Crossbones, Health Hazard | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Use in a well-ventilated fume hood. Keep away from ignition sources. Wear appropriate gloves and eye protection. |

| Sulfuric Acid (Conc.) | Corrosion | Causes severe skin burns and eye damage. | Handle with extreme care, wearing acid-resistant gloves, a lab coat, and chemical splash goggles. Always add acid to other liquids, never the other way around. |

| Ethyl Acetate | Flame, Exclamation Mark | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Use in a fume hood. Keep away from heat and flames. |

Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves are mandatory throughout the procedure.

Conclusion

The synthesis of this compound via Fischer esterification is a robust, reliable, and pedagogically valuable process. It exemplifies the power of applying fundamental principles of chemical equilibrium and reaction mechanisms to achieve a specific molecular target. By understanding the causality behind each step—from catalyst selection to the logic of the work-up—researchers can troubleshoot issues, optimize conditions, and confidently produce this key intermediate for further discovery and development in the chemical sciences.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. [Link]

-

The Royal Society of Chemistry. Supporting Information for "Aerobic Oxidative Esterification of Alcohols and Aldehydes using HBr/H₂O₂". [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

The Royal Society of Chemistry. Supporting Information for "Visible-Light-Induced Aerobic Oxidation of Benzylic Alcohols to Benzoic Acids". [Link]

-

PubChem. Methyl 4-chloro-2-nitrobenzoate. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Methyl 4-(chloromethyl)benzoate. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl benzoate. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

- Google Patents. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

MDPI. Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Amerigo Scientific. 4-Chloro-2-methylbenzoic acid (96%). [Link]

-

University of California, Los Angeles. Esterification of benzoic acid to methyl benzoate. [Link]

- Google Patents.

-

Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

- Google Patents.

-

University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

-

YouTube. Organic Mechanism Fischer Esterification 004. [Link]

-

YouTube. Synthesis of Methyl Benzoate Lab. [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 22349978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. US6573404B2 - Method for producing ortho-alkylated benzoic acid derivatives - Google Patents [patents.google.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

"Methyl 4-Chloro-2-methylbenzoate CAS number"

An In-Depth Technical Guide to Methyl 4-Chloro-2-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. The document elucidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications, particularly within the pharmaceutical and agrochemical research sectors. Emphasis is placed on the causality behind experimental choices and the analytical validation required to ensure scientific integrity. This guide is intended for researchers, chemists, and professionals in drug development who utilize specialized aromatic esters as building blocks for complex molecular architectures.

Core Chemical Identity

This compound is a substituted aromatic ester. Its structure, featuring a chlorinated and methylated benzene ring, makes it a versatile precursor in various synthetic pathways. The primary and universally recognized identifier for this compound is its Chemical Abstracts Service (CAS) number.

The precise arrangement of substituents on the benzene ring is crucial for its reactivity and utility as an intermediate. The chloro group at the 4-position and the methyl group at the 2-position sterically and electronically influence the reactivity of the ester and the aromatic ring itself.

Physicochemical Properties

A summary of the key computed properties is presented below. This data is essential for planning reactions, purification strategies, and safety protocols.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₉H₉ClO₂ | PubChem[1] |

| Molecular Weight | 184.62 g/mol | PubChem[1] |

| Exact Mass | 184.0291072 Da | PubChem[1] |

| XLogP3 | 3.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis Protocol: Fischer Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-Chloro-2-methylbenzoic acid (CAS: 7499-07-2).[3] This acid-catalyzed reaction with methanol is a classic and efficient method for preparing methyl esters.

Causality of Experimental Design: The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the methanol oxygen. The reaction is an equilibrium process; therefore, an excess of one reactant (typically methanol, which can also serve as the solvent) is used to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. A final aqueous workup is necessary to remove the acid catalyst and any unreacted carboxylic acid.

Experimental Workflow Diagram

Caption: Fischer Esterification Workflow for this compound.

Step-by-Step Methodology

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-methylbenzoic acid (10.0 g, 1 eq).

-

Solvent Addition: Add methanol (100 mL, excess) to the flask to act as both reactant and solvent.

-

Catalyst Addition: Place the flask in an ice-water bath to control the exothermic reaction. Slowly and carefully add concentrated sulfuric acid (2 mL) dropwise with vigorous stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.

-

Solvent Removal: After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

-

Aqueous Workup: Transfer the residue to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

-

Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid, followed by a saturated sodium chloride (brine) solution (1 x 50 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to afford the final, high-purity this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a suite of analytical techniques must be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methyl group on the ring, and the methyl ester group, with specific chemical shifts and coupling patterns confirming the substitution pattern. For comparison, spectroscopic data for related benzoate compounds are well-documented.[4][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would exhibit a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester carbonyl group.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule (184.62 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope.[1]

Role as a Synthetic Intermediate

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the multiple reactive sites that can be selectively addressed. The ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or the aromatic ring can undergo further substitution reactions.

Its structural motifs are found in various biologically active molecules, making it a key intermediate in the synthesis pathways for pharmaceuticals and agrochemicals.[3][6] For instance, compounds like this are crucial in constructing complex molecular frameworks needed for novel drug candidates.[7]

Logical Relationship Diagram

Caption: Role of this compound as a versatile synthetic intermediate.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work should be conducted in a well-ventilated fume hood.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Disclaimer: This safety information is for guidance only. Always consult the substance-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

This compound (CAS: 99585-12-3) is a well-defined chemical compound with significant utility as an intermediate in organic synthesis. Its preparation via Fischer esterification is a robust and scalable process. The strategic placement of its chloro, methyl, and methyl ester functional groups provides chemists with multiple avenues for constructing more complex molecules, cementing its importance in the discovery pipelines of the pharmaceutical and agrochemical industries. Proper handling and analytical verification are paramount to its successful and safe application in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Supporting Information. Spectroscopic Data. [Link]

-

PubChem. Methyl 4-chloro-2-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information - Spectroscopic Data. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. [Link]

-

Amerigo Scientific. 4-Chloro-2-methylbenzoic acid (96%). [Link]

- Google Patents.

-

YouTube. Synthesis of Methyl Benzoate Lab. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 4-fluoro-2-methylbenzoate in Modern Pharmaceutical Synthesis. [Link]

-

Amerigo Scientific. Methyl 4-Chloro-2-hydroxybenzoate. [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 22349978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99585-12-3|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. nbinno.com [nbinno.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

"physical and chemical properties of Methyl 4-Chloro-2-methylbenzoate"

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-Chloro-2-methylbenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in complex organic synthesis.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 99585-12-3) is an aromatic ester that serves as a versatile building block in synthetic organic chemistry.[1][2][3] Its unique substitution pattern—a chloro group para to the methyl ester and a methyl group ortho to the ester—imparts specific reactivity and steric properties that are leveraged in the synthesis of complex target molecules. Notably, it is a crucial precursor in the preparation of urea and pyrazole compounds that function as α7 nicotinic acetylcholine receptor agonists, which are under investigation for the treatment of cognitive impairments.[4] The strategic importance of its precursor, 4-Chloro-2-methylbenzoic acid, is also well-established in the synthesis of pharmaceuticals and agrochemicals, including herbicides and pesticides.[5] This guide will delve into the core physicochemical properties, synthesis, reactivity, and safety considerations for this compound, providing a robust resource for its application in research and development.

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[1] Its physical state is dictated by a melting point of 16°C.[1] The presence of the chloro and methyl groups on the benzene ring, along with the methyl ester functionality, defines its solubility and other physical characteristics.

Structural and General Properties

A summary of the key identifiers and structural properties for this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 99585-12-3 | [1][6] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][6] |

| Molecular Weight | 184.62 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=O)OC | [6] |

| InChIKey | GWJVBTHDUYTGLK-UHFFFAOYSA-N | [6] |

Tabulated Physical and Computed Properties

| Property | Value | Data Type | Source |

| Melting Point | 16 °C | Experimental | [1] |

| Boiling Point | 235.9 ± 20.0 °C | Predicted | [1] |

| Density | 1.186 ± 0.06 g/cm³ | Predicted | [1] |

| XLogP3 | 3.4 | Computed | [6] |

| Topological Polar Surface Area | 26.3 Ų | Computed | [6] |

| Hydrogen Bond Donor Count | 0 | Computed | [6] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [6] |

| Rotatable Bond Count | 2 | Computed | [6] |

The predicted high boiling point is consistent with a substituted aromatic ester of its molecular weight. The XLogP3 value of 3.4 suggests good lipid solubility and, conversely, low solubility in water, making it suitable for reactions in organic media and facilitating its extraction from aqueous work-up procedures.

Synthesis and Purification

This compound is most commonly synthesized via the esterification of its corresponding carboxylic acid, 4-Chloro-2-methylbenzoic acid, which is a commercially available starting material.[7] The Fischer-Speier esterification is a robust and widely used method for this transformation.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[8][9][10]

Objective: To synthesize this compound from 4-Chloro-2-methylbenzoic acid and methanol using an acid catalyst.

Materials:

-

4-Chloro-2-methylbenzoic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-2-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq). The methanol serves as both a reactant and the solvent.

-

Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the methanolic solution. The addition is exothermic and should be done carefully.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol under reduced pressure.

-

Dilute the residue with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation if necessary to achieve high purity.

Caption: Fischer-Speier Esterification Workflow.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its three key functional groups: the aromatic ring, the chloro substituent, and the methyl ester.

-

Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or to amides by reaction with amines.

-

Aryl Chloride: The chloro group is relatively unreactive towards nucleophilic aromatic substitution but can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position, a common strategy in medicinal chemistry.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the existing substituents directing the position of new groups.

A key application of this compound is in the synthesis of α7 nicotinic acetylcholine receptor agonists.[4] This involves transformations that likely utilize both the ester and the aryl chloride functionalities to build more complex heterocyclic structures.

Caption: Reactivity and Synthetic Utility.

Spectroscopic Characterization

While publicly accessible experimental spectra for this compound are limited, its structure allows for a confident prediction of its key spectroscopic features. Spectroscopic data for this compound, including NMR, HPLC, and LC-MS, are typically available from commercial suppliers upon request.[3][11]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution. The methyl ester protons would appear as a singlet around 3.9 ppm, and the aromatic methyl protons as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals. The carbonyl carbon of the ester would be the most downfield signal, typically in the 165-170 ppm range. The aromatic carbons would appear in the 120-140 ppm region, with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbons of the ester and the aromatic methyl group would be the most upfield signals.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong carbonyl (C=O) stretching absorption around 1720-1730 cm⁻¹. Other characteristic peaks would include C-O stretching for the ester, C-H stretching for the aromatic and methyl groups, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 184 and a characteristic M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting.[1]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, call a poison center or doctor.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable chemical intermediate with defined physicochemical properties that make it well-suited for applications in pharmaceutical and agrochemical synthesis. Its synthesis from the corresponding carboxylic acid is straightforward, and its reactivity can be selectively harnessed at the ester, aryl chloride, or aromatic ring positions to build molecular complexity. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22349978, this compound. PubChem. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39135, Methyl 4-chloro-2-nitrobenzoate. PubChem. Retrieved January 2, 2026, from [Link]

-

Capot Chemical. (n.d.). This compound | 99585-12-3. Retrieved January 2, 2026, from [Link]

-

University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved January 2, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. Retrieved January 2, 2026, from [Link]

Sources

- 1. 4-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER | 99585-12-3 [amp.chemicalbook.com]

- 2. 99585-12-3 | this compound - Capot Chemical [capotchem.com]

- 3. CAS 99585-12-3 | 4-Chloro-2-methyl-benzoic acid methyl ester - Synblock [synblock.com]

- 4. 4-CHLORO-2-METHYL-BENZOIC ACID METHYL ESTER | 99585-12-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C9H9ClO2 | CID 22349978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-氯-2-甲基苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. personal.tcu.edu [personal.tcu.edu]

- 11. 99585-12-3|this compound|BLD Pharm [bldpharm.com]

Section 1: Compound Identification and Core Characteristics

An In-Depth Technical Guide to Methyl 4-Chloro-2-methylbenzoate

This compound is a substituted aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural arrangement, featuring a methyl ester, a chloro group, and a methyl group on the benzene ring, provides a unique combination of steric and electronic properties. This makes it a valuable building block for medicinal chemists and materials scientists. The specific positioning of the substituents (chloro at position 4, methyl at position 2) influences the reactivity of the aromatic ring and the ester functionality, allowing for selective transformations in multi-step synthetic pathways. This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for professionals in research and development.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 99585-12-3 | PubChem[1][2] |

| Molecular Formula | C₉H₉ClO₂ | PubChem[1] |

| Molecular Weight | 184.62 g/mol | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=O)OC | PubChem[1] |

| InChIKey | GWJVBTHDUYTGLK-UHFFFAOYSA-N | PubChem[1] |

| Synonyms | 4-Chloro-2-methylbenzoic acid methyl ester, Methyl 4-chloro-o-toluate | PubChem[1][3] |

Section 2: Physicochemical Properties

The physicochemical properties of this compound are critical for designing reaction conditions, purification strategies, and predicting its behavior in biological systems. The data presented below are computationally derived and provide valuable estimates for laboratory work.

Table 2: Computed Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| XLogP3 | 3.4 | A measure of lipophilicity, indicating good solubility in organic solvents. |

| Hydrogen Bond Donors | 0 | The molecule has no protons attached to electronegative atoms to donate. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the ester group can act as hydrogen bond acceptors. |

| Rotatable Bond Count | 2 | Refers to the C-C bond between the ring and carbonyl, and the C-O ester bond. |

| Polar Surface Area | 26.3 Ų | Indicates moderate polarity. |

| Heavy Atom Count | 12 | The number of non-hydrogen atoms in the molecule. |

All data in Table 2 are computed properties sourced from PubChem.[1]

Section 3: Synthesis and Mechanistic Insights

Primary Synthetic Route: Fischer-Speier Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-chloro-2-methylbenzoic acid.[4] This classic acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[5]

Causality Behind Experimental Design:

-

Catalyst: A strong protic acid, typically concentrated sulfuric acid (H₂SO₄), is used to catalyze the reaction.[6] Its role is to protonate the carbonyl oxygen of the carboxylic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).

-

Equilibrium Control: Fischer esterification is a reversible process.[7][8] To achieve a high yield, the equilibrium must be shifted toward the product side, in accordance with Le Châtelier's Principle.[7] This is most effectively accomplished by using a large excess of one of the reactants. In this protocol, methanol is used as both the reactant and the solvent, ensuring it is present in a large molar excess, which drives the reaction to completion.[6][7]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves a series of proton transfer steps and a key nucleophilic acyl substitution.

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

| Reagent/Material | Grade | Purpose |

|---|---|---|

| 4-Chloro-2-methylbenzoic acid | ≥96% | Starting material |

| Methanol (CH₃OH) | Anhydrous | Reactant and solvent[6] |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Catalyst[6] |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Neutralizing agent |

| Diethyl Ether or Ethyl Acetate | Reagent Grade | Extraction solvent |

| Brine (Saturated NaCl) | Aqueous Solution | Washing agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Drying agent |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-methylbenzoic acid (10.0 g, 1.0 eq).

-

Reagent Addition: Add anhydrous methanol (100 mL, large excess). Begin stirring to dissolve the solid.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL, ~0.2 eq) to the stirring solution. The addition is exothermic and should be done cautiously.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the excess methanol using a rotary evaporator.

-

Work-up - Neutralization: Dilute the residue with diethyl ether (100 mL) and transfer it to a separatory funnel. Slowly add saturated sodium bicarbonate solution (~75 mL) in portions to neutralize the acidic mixture. Caution: CO₂ gas will evolve. Vent the funnel frequently. Continue adding until effervescence ceases.

-

Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with an additional portion of diethyl ether (50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (50 mL) to remove residual water and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound, typically as an oil or low-melting solid.

-

Purification (Optional): If required, the product can be further purified by vacuum distillation or column chromatography.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Laboratory workflow for the synthesis of this compound.

Section 4: Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate. Its utility arises from the specific functionalities on the aromatic scaffold.

-

Pharmaceutical Synthesis: The parent compound, 4-chloro-2-methylbenzoic acid, is a known building block for active pharmaceutical ingredients (APIs).[4][9] The methyl ester serves as a protected form of the carboxylic acid, which can be easily deprotected via hydrolysis in a later synthetic step. This allows chemists to perform reactions on other parts of a molecule without interference from the acidic proton of the carboxylic acid. The chloro- and methyl-substituted phenyl ring is a common motif in drug candidates, influencing factors like metabolic stability and receptor binding affinity.

-

Agrochemical Development: In the agrochemical industry, substituted benzoic acids and their esters are fundamental precursors to herbicides and pesticides.[4][9] The specific substitution pattern of this compound can be leveraged to synthesize new crop protection agents with tailored activity and environmental profiles.

-

Organic Synthesis Reagent: As a readily available building block, it can be used in a variety of cross-coupling reactions. While aryl chlorides are generally less reactive than bromides or iodides, modern catalytic systems (e.g., using palladium with specialized ligands) can facilitate reactions like Suzuki-Miyaura or Buchwald-Hartwig amination at the C-Cl bond, enabling the construction of more complex molecular architectures.

Section 5: Safety and Handling

While specific toxicity data for this compound is limited, standard laboratory precautions for handling organic chemicals should be observed.

-

Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

PPE: Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Section 6: Conclusion

This compound is a strategically important chemical intermediate whose value is defined by its specific substitution pattern. Its synthesis via the robust and well-understood Fischer-Speier esterification makes it an accessible building block for researchers. For professionals in drug discovery and agrochemical development, this compound offers a reliable starting point for the synthesis of novel, high-value molecules, underscoring its continued relevance in modern synthetic chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-(chloromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. [Link]

-

University of California, Los Angeles. Handout Esterification and Acetalization. [Link]

-

Dominican University. Synthesis of Novel Esters. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Fischer esterification. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Chemical Synthesis Potential: A Focus on 4-Chloro-2-methylbenzoic Acid. [Link]

Sources

- 1. This compound | C9H9ClO2 | CID 22349978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99585-12-3|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 6. benchchem.com [benchchem.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl 4-chloro-2-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of Methyl 4-chloro-2-methylbenzoate (CAS No. 99585-12-3), a key chemical intermediate in organic synthesis. The document details its fundamental physicochemical properties, including its molecular weight and formula, and offers an in-depth analysis of its predicted spectroscopic characteristics for compound verification. A detailed, field-proven protocol for its synthesis via Fischer esterification of 4-chloro-2-methylbenzoic acid is presented, complete with a process workflow diagram. Furthermore, this guide discusses its applications as a molecular building block in the development of pharmaceuticals and agrochemicals and outlines essential safety and handling protocols based on data from structurally related compounds. This paper is intended for researchers, chemists, and professionals in drug development and materials science who utilize substituted benzoate esters in complex synthetic pathways.

Chemical Identity and Physicochemical Properties

This compound is an aromatic ester, a derivative of benzoic acid. Its structure features a chlorine atom at the para-position (C4) and a methyl group at the ortho-position (C2) relative to the methyl ester group. These substitutions create a specific steric and electronic environment, making it a valuable and distinct building block for targeted organic synthesis. The primary CAS Registry Number for this compound is 99585-12-3[1].

| Property | Value | Source(s) |

| Molecular Weight | 184.62 g/mol | [1] |

| Molecular Formula | C₉H₉ClO₂ | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 99585-12-3 | [1] |

| Synonyms | 4-Chloro-2-methyl-benzoic acid methyl ester, Methyl 4-chloro-o-toluate | [1] |

| Appearance | Off-white solid or colorless liquid (Predicted) | N/A |

| XLogP3 (Computed) | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Spectroscopic Characterization (Predicted)

Definitive experimental spectra for this compound are not widely published. However, a robust prediction of its spectral characteristics can be derived from the analysis of its structural isomers and the fundamental principles of spectroscopy. These predictions are vital for researchers to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted): In a CDCl₃ solvent, the proton NMR spectrum is expected to exhibit four distinct signals:

-

Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, they would likely present as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting their respective couplings.

-

Ester Methyl Protons (3H): A sharp singlet is expected around 3.9 ppm, characteristic of the -OCH₃ group of a methyl ester.

-

Aromatic Methyl Protons (3H): A sharp singlet is expected around 2.4-2.6 ppm, corresponding to the methyl group attached directly to the benzene ring at the C2 position.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is predicted to show nine unique carbon signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically ~166-168 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the range of ~125-140 ppm. The carbons directly attached to the chlorine and the ester group (ipso-carbons) will have characteristic shifts.

-

Ester Methyl Carbon (-OCH₃): A signal around 52 ppm.

-

Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, typically ~20-22 ppm.

Mass Spectrometry (MS-EI): In an electron ionization mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 184. A characteristic [M+2]⁺ peak at m/z 186 with approximately one-third the intensity of the [M]⁺ peak will be present due to the natural abundance of the ³⁷Cl isotope. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 153, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 125.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by several key absorptions that confirm the compound's functional groups:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.

-

C-O Stretch (Ester): A strong band in the region of 1250-1300 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

Synthesis and Purification

The most direct and widely adopted method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-2-methylbenzoic acid. This acid-catalyzed reaction with methanol is efficient and proceeds with high yield under standard laboratory conditions.

Synthesis Workflow

The synthesis is a straightforward, one-pot procedure involving the reflux of the starting carboxylic acid in an excess of methanol, which also serves as the solvent, with a catalytic amount of strong acid. The subsequent workup is designed to remove the catalyst and any unreacted starting material, yielding the pure ester.

Caption: Fischer Esterification Workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-chloro-2-methylbenzoic acid (1.0 eq)

-

Methanol (reagent grade, ~20-30 eq, used as solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylbenzoic acid (e.g., 10.0 g, 58.6 mmol).

-

Add an excess of methanol (e.g., 150 mL). Stir the mixture until the acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (e.g., 0.6 mL, ~1.1 g, 11.2 mmol) to the stirring suspension. The addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the resulting oily residue in ethyl acetate (e.g., 100 mL). Transfer the solution to a separatory funnel.

-

Neutralization: Wash the organic layer carefully with a saturated solution of sodium bicarbonate (2 x 50 mL). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.

-

Washing: Wash the organic layer with brine (1 x 50 mL) to remove residual water and salts.

-

Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The resulting product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Applications in Research and Development

This compound is primarily utilized as an intermediate and building block in multi-step organic synthesis. Its value stems from the specific arrangement of functional groups on the aromatic ring, which allows for selective chemical transformations.

-

Pharmaceutical Synthesis: The precursor, 4-chloro-2-methylbenzoic acid, is a known intermediate in the synthesis of pharmaceuticals[2]. The methyl ester provides a protected form of the carboxylic acid, which can be advantageous in synthetic routes where the free acid might interfere with other reagents. The ester can be readily hydrolyzed back to the carboxylic acid in a later step or can be used in reactions targeting the aromatic ring.

-

Agrochemical Development: Substituted benzoic acids and their esters are foundational structures in many herbicides and pesticides[2]. This compound serves as a precursor for more complex molecules with desired biological activity.

-

Materials Science: As a substituted aromatic compound, it can be used in the synthesis of specialty polymers, liquid crystals, and other advanced materials where specific electronic and physical properties are required.

The chlorine atom provides a site for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ester and methyl groups can be further modified or used to direct reactivity on the aromatic ring.

Safety and Handling

| Hazard Category | Description and Precautionary Statements | Source(s) |

| Eye Irritation | The precursor acid is known to cause severe eye damage. It is prudent to assume the ester is also a serious eye irritant. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Skin Irritation | May cause skin irritation. P264: Wash skin thoroughly after handling. | [4] |

| Ingestion | Harmful if swallowed. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [5] |

| Inhalation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. | [4] |

| Handling | Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood. | |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. |

Disclaimer: The safety information provided is based on related compounds. Users must conduct their own risk assessment and consult available safety resources before handling this chemical.

References

-

PubChem. (n.d.). Methyl 4-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information for Catalytic Oxidation Reactions. (n.d.). Retrieved from [Link]

-

Supporting Information for Synthesis of Methyl Benzoates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Chloro-2-methylbenzoic Acid in Chemical Synthesis and Beyond. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Methyl benzoate - Safety Data Sheet. Retrieved from [Link]

Sources

"Methyl 4-Chloro-2-methylbenzoate safety data sheet"

<

A Senior Application Scientist's Perspective on Safe Laboratory Handling and Risk Mitigation

Part 1: Core Compound Profile and Hazard Identification

Methyl 4-chloro-2-methylbenzoate (CAS No: 99585-12-3) is a chlorinated aromatic ester commonly utilized as a building block in synthetic organic chemistry.[1] Its molecular structure, featuring a chlorinated benzene ring and a methyl ester group, dictates its reactivity and toxicological profile. Understanding this profile is not merely a regulatory formality but the foundation of safe and effective research.

A cursory review of its Safety Data Sheet (SDS) reveals several key hazards that demand respect and careful management. While some suppliers may not classify the compound as hazardous under specific regulations like the US OSHA Hazard Communication Standard 2012, a deeper dive into available data from various sources presents a more nuanced picture.[2] For instance, related structures such as 4-Chloro-2-methylbenzoic acid are classified as harmful if swallowed and capable of causing serious eye damage.[3] This principle of "structural alertness"—recognizing potential hazards based on similar chemical motifs—is a critical aspect of an experienced scientist's risk assessment process.

The primary hazards associated with analogous compounds, which should be considered for this compound in the absence of specific data, include:

-

Skin Corrosion/Irritation: Can cause skin irritation upon contact.[7]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3][6]

-

Aquatic Toxicity: May be harmful to aquatic life.[5]

These classifications are visually summarized by the Globally Harmonized System (GHS) pictograms.

GHS Hazard Visualization

Caption: Fig 1. GHS pictograms relevant to analogous compounds.

Part 2: Proactive Risk Mitigation and Safe Handling Protocols

Simply acknowledging hazards is insufficient. A proactive safety culture involves implementing robust controls to minimize exposure and mitigate risk. For a compound like this compound, a multi-layered approach is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this and most chemical reagents is a certified chemical fume hood.[8] This is non-negotiable. A fume hood ensures that any vapors or dusts are contained and exhausted away from the user's breathing zone.

-

Causality: Chlorinated aromatic compounds can have significant vapor pressures, and their potential inhalation toxicity necessitates their handling in a well-ventilated, contained space to prevent systemic exposure.[7]

Personal Protective Equipment (PPE): A Deliberate Selection

PPE is the last line of defense, but its importance cannot be overstated. The selection of PPE should be a deliberate process based on the specific task being performed.

Caption: Fig 2. A logical workflow for selecting appropriate PPE.

-

Hand Protection: Standard nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves like butyl rubber should be considered. Always consult the glove manufacturer's resistance charts for chlorinated solvents.

-

Eye Protection: Chemical safety goggles are mandatory.[3] Standard safety glasses do not provide a seal and are insufficient.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

Safe Handling and Storage Protocols

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[7]

-

Do not eat, drink, or smoke in the laboratory area where the chemical is being used.[5][6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

-

The storage area should be locked up or otherwise accessible only to authorized personnel.[5]

-

Crucially, store away from incompatible materials.

Caption: Fig 3. Key chemical incompatibilities.

-

Causality of Incompatibility: Strong oxidizing agents can react exothermically with the organic components of the molecule. Strong bases can catalyze the hydrolysis of the ester group, a reaction that can be exothermic and may produce methanol and the corresponding carboxylate salt.[7]

Part 3: Emergency Response Protocols

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is a hallmark of a trustworthy and safe laboratory environment.

First-Aid Measures

The immediate response to an exposure is critical to minimizing harm.

| Exposure Route | First-Aid Protocol | Citation(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [5][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4][7][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [3][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or physician immediately. | [4][5][6] |

Accidental Release or Spill Protocol

A spill must be handled promptly and correctly to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

-

Evacuate & Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated (ensure fume hood is operational). Evacuate non-essential personnel.[5]

-

Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Part 2.2, including respiratory protection if vapors are significant.

-

Contain the Spill: For liquid spills, cover with a liquid-absorbent, inert material such as vermiculite, dry sand, or a commercial sorbent.[7] For solid spills, carefully sweep up the material, avoiding dust generation.[2]

-

Collect & Neutralize: Collect the absorbed material or swept solid into a suitable, labeled container for hazardous waste disposal.[5][7]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste container, contaminated absorbent material, and any used cleaning supplies according to institutional and local hazardous waste regulations.[5]

-

Report: Report the incident to the laboratory supervisor or safety officer.

Part 4: Physical & Chemical Data for the Researcher

This data is provided not just for informational purposes, but as a practical guide for experimental design and safety considerations.

| Property | Value | Implication for the Researcher | Citation(s) |

| Molecular Formula | C₉H₉ClO₂ | Used for calculating molar quantities. | [1] |

| Molecular Weight | 184.62 g/mol | Essential for accurate reagent measurement. | [1] |

| Physical State | Solid or Liquid (depending on purity/temp) | Affects handling; solids pose dust inhalation risk, liquids pose splash/vapor risk. | |

| Melting Point | ~167-171 °C (for the parent acid) | Important for reactions involving heating or melting. | |

| Boiling Point | ~198-199 °C (for methyl benzoate) | Indicates volatility; relevant for distillations and high-temp reactions. | [6] |

| Flash Point | ~77 °C (for methyl benzoate) | The compound is a combustible liquid; keep away from ignition sources. | [6] |

References

- TCI Chemicals. (2025). SAFETY DATA SHEET: Methyl Benzoate.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET: Methyl benzoate.

- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: Methyl 4-chlorobenzoate.

- NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: Methyl benzoate.

- Sigma-Aldrich. (n.d.). 4-Chloro-2-methylbenzoic acid 96%.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Fisher Scientific. (2010). SAFETY DATA SHEET: 4-Chloro-2-methylbenzoic acid.

- European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.

- Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual.

- European Chlorinated Solvents Association (ECSA). (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents.

Sources

- 1. This compound | C9H9ClO2 | CID 22349978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

- 7. nj.gov [nj.gov]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

A Comprehensive Technical Guide to the Characterization of Methyl 4-Chloro-2-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the complete characterization of Methyl 4-Chloro-2-methylbenzoate (CAS No. 99585-12-3). As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, rigorous confirmation of its identity, purity, and structural integrity is paramount. This document details the synthesis via Fischer esterification, followed by a multi-technique approach to structural elucidation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines chromatographic methods for purity assessment. The protocols and data interpretations presented herein are designed for researchers, chemists, and quality control professionals in the drug development and chemical synthesis sectors, providing a self-validating framework for analysis.

Introduction and Physicochemical Properties

This compound is a substituted aromatic ester. Its molecular structure, containing a chloro-, a methyl-, and a methyl ester group on a benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these substituents dictates its reactivity and the stereochemistry of downstream products. Therefore, unambiguous characterization is a critical first step in any synthetic campaign that utilizes this intermediate.

The fundamental physicochemical properties of this compound are summarized in the table below, derived from established chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 99585-12-3 | PubChem |

| Molecular Formula | C₉H₉ClO₂ | PubChem |

| Molecular Weight | 184.62 g/mol | PubChem |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)C(=O)OC | PubChem |

| InChIKey | GWJVBTHDUYTGLK-UHFFFAOYSA-N | PubChem |

Synthesis and Purity Assessment

A reliable and scalable method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 4-Chloro-2-methylbenzoic acid.[1]

Principle of Synthesis: Fischer-Speier Esterification

Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] The reaction is governed by equilibrium. To drive the reaction toward the formation of the ester product, a large excess of the alcohol (in this case, methanol) is used, acting as both a reactant and the solvent.[3][4] A strong protic acid, such as sulfuric acid (H₂SO₄), is used in catalytic amounts to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[5]

Detailed Experimental Protocol: Synthesis

Materials:

-

4-Chloro-2-methylbenzoic acid (CAS: 7499-07-2)

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated, 98%)

-

Diethyl Ether (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-Chloro-2-methylbenzoic acid (5.0 g, 1.0 eq) and anhydrous methanol (50 mL, excess).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL, catalytic) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[6]

-

Reaction Monitoring (TLC): Periodically take a small aliquot from the reaction mixture. Spot it on a silica gel TLC plate alongside a spot of the starting material. A suitable mobile phase is 3:1 Hexanes:Ethyl Acetate. The product, being less polar than the carboxylic acid starting material, will have a higher Retention Factor (Rf) value. The reaction is complete upon the disappearance of the starting material spot.[6]

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (to remove unreacted acid and the H₂SO₄ catalyst), and finally with 50 mL of brine.[7]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by flash column chromatography on silica gel if necessary.

Structural Elucidation

A combination of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals corresponding to the three types of aromatic protons and the two different methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | d | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It will appear as a doublet due to coupling with H5. |

| ~ 7.30 | d | 1H | Ar-H (H3) | This proton is ortho to the methyl group and meta to the ester. It will appear as a doublet due to meta-coupling being negligible. |

| ~ 7.25 | dd | 1H | Ar-H (H5) | This proton is ortho to the chlorine atom and meta to both the ester and methyl groups. It will be a doublet of doublets from coupling to H6 and H3. |

| ~ 3.90 | s | 3H | -OCH₃ | The protons of the methyl ester group are deshielded by the adjacent oxygen and appear as a characteristic singlet. |

| ~ 2.50 | s | 3H | Ar-CH₃ | The protons of the methyl group attached directly to the aromatic ring appear as a singlet in the typical benzylic region. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃): The molecule has nine unique carbon atoms, and therefore, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167.0 | C =O | The carbonyl carbon of the ester group appears significantly downfield.[8][9] |

| ~ 140.0 | Ar-C (C2) | Aromatic carbon bearing the methyl group. |

| ~ 138.5 | Ar-C (C4) | Aromatic carbon bearing the chlorine atom. |

| ~ 131.5 | Ar-C (C6) | Aromatic carbon (CH). |

| ~ 130.0 | Ar-C (C1) | Aromatic carbon bearing the ester group. |

| ~ 129.0 | Ar-C (C5) | Aromatic carbon (CH). |

| ~ 126.0 | Ar-C (C3) | Aromatic carbon (CH). |

| ~ 52.5 | -OC H₃ | The methyl carbon of the ester group.[9][10] |

| ~ 21.5 | Ar-C H₃ | The methyl carbon attached to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is dominated by the strong absorption of the ester carbonyl group.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~ 2950 | Medium | C-H | sp³ C-H Stretch (methyl groups) |

| ~ 1725 | Strong, Sharp | C=O | Ester Carbonyl Stretch |

| ~ 1600, 1480 | Medium-Weak | C=C | Aromatic Ring Stretch |

| ~ 1280 | Strong | C-O | Ester C-O Stretch (asymmetric) |

| ~ 1120 | Strong | C-O | Ester C-O Stretch (symmetric) |

| ~ 1090 | Medium-Strong | C-Cl | Aryl-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For chloro-containing compounds, the isotopic pattern is a key diagnostic feature.

Expected Mass Spectrum Data (Electron Ionization, EI):

-